molecular formula C23H19F3N4O2 B2916353 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1260949-86-7

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide

Cat. No.: B2916353
CAS No.: 1260949-86-7
M. Wt: 440.426
InChI Key: ILRUBQDHAXQMIB-UHFFFAOYSA-N
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Description

The compound "2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide" is a synthetic chemical entity with potential applications in various fields including chemistry, biology, medicine, and industry. Its unique structure combines elements that make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The initial synthesis of the compound involves the preparation of the oxadiazole ring. Typically, this is achieved through a cyclization reaction starting from hydrazides and carboxylic acids under dehydrating conditions.

  • Pyrrole Integration: : The pyrrole ring is incorporated through a sequence of reactions starting from an appropriate pyrrole precursor, which is then linked to the oxadiazole core.

  • Formation of the Final Compound: : The final step involves the attachment of the N-[4-(trifluoromethyl)benzyl]acetamide moiety. This can be accomplished through an amidation reaction, often using coupling reagents such as EDC or DCC under mild conditions.

Industrial Production Methods

Industrial-scale synthesis requires optimization for yield and purity, often involving:

  • Flow Chemistry: : Using continuous flow reactors to improve reaction efficiency and scalability.

  • Purification: : Employing techniques such as recrystallization or chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation reactions, particularly at the pyrrole and oxadiazole rings, often leading to ring-opening or functionalization.

  • Reduction: : Can be reduced under specific conditions, typically at the oxadiazole ring.

  • Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions at the oxadiazole or pyrrole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reduction reactions.

  • Substitution Reagents: : For nucleophilic substitution, reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Products vary depending on the reactions, including hydroxylated, aminated, or alkylated derivatives of the original compound.

Scientific Research Applications

This compound has diverse applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in materials science.

  • Biology: : Investigated for its potential as a molecular probe or inhibitor in various biological pathways.

  • Medicine: : Explored for its therapeutic potential in treating diseases, particularly due to its unique ability to interact with specific biological targets.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: : Likely targets include enzymes or receptors where it can bind and modulate activity.

  • Pathways Involved: : Inhibition of specific signaling pathways or enzymes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Compared to other similar compounds, this molecule is unique due to:

  • Structural Features: : The combination of the oxadiazole, pyrrole, and trifluoromethyl groups provides a distinctive set of chemical properties.

  • Reactivity: : Enhanced reactivity towards specific chemical transformations.

  • Applications: : Broader range of applications due to its unique structure and properties.

Similar Compounds

  • 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-acetamide: : Lacks the N-[4-(trifluoromethyl)benzyl] group.

  • 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-benzylacetamide: : Similar but without the trifluoromethyl group.

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-15-4-8-17(9-5-15)21-28-22(32-29-21)19-3-2-12-30(19)14-20(31)27-13-16-6-10-18(11-7-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRUBQDHAXQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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